molecular formula C16H14O4 B1330790 4,4'-Diacetoxybiphenyl CAS No. 32604-29-8

4,4'-Diacetoxybiphenyl

Cat. No. B1330790
Key on ui cas rn: 32604-29-8
M. Wt: 270.28 g/mol
InChI Key: RQMBBMQDXFZFCC-UHFFFAOYSA-N
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Patent
US05071942

Procedure details

An amount of 4,4'-biphenol (200 g, 1.07 moles), (Aldrich Chemical Company, Milwaukee, Wis.), and 1000 ml of acetic anhydride were added to a 2-liter boiling flask equipped with a cold water condenser and a polytetrafluoroethylene-coated magnetic stirring bar. The mixture was heated to reflux under nitrogen and all of the solid dissolved. The solution was refluxed for 20 hours, then cooled in a freezer at -15° C. overnight. The white crystals that were formed were isolated by filtration, washed with cold acetic anhydride and dried in a 100° C. vacuum oven overnight yielding 268.4 g of 4,4'-diacetoxybiphenyl with a m.p. of 162.7° C. to 164.0° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:14])[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1>C(OC(=O)C)(=O)C>[C:10]([O:14][C:1]1[CH:2]=[CH:3][C:4]([C:7]2[CH:12]=[CH:11][C:10]([O:13][C:1](=[O:14])[CH3:2])=[CH:9][CH:8]=2)=[CH:5][CH:6]=1)(=[O:13])[CH3:9]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=CC=C(C=C1)O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a cold water condenser and a polytetrafluoroethylene-coated magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
all of the solid dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The white crystals that were formed
CUSTOM
Type
CUSTOM
Details
were isolated by filtration
WASH
Type
WASH
Details
washed with cold acetic anhydride
CUSTOM
Type
CUSTOM
Details
dried in a 100° C. vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C1=CC=C(C=C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 268.4 g
YIELD: CALCULATEDPERCENTYIELD 185.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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